4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid
Description
Historical Development of Imidazo[1,2-a]pyrazine Chemistry
The imidazo[1,2-a]pyrazine scaffold emerged as a pharmacologically significant heterocyclic system in the late 20th century. Early synthetic methods relied on condensations of α-halogenocarbonyl compounds with aminopyrazines, yielding derivatives with diverse biological activities. For instance, 5-bromoimidazo[1,2-a]pyrazine demonstrated cardiac-stimulating properties via cyclic AMP modulation. Over time, advancements in catalysis expanded synthetic accessibility. Iodine-catalyzed three-component reactions enabled efficient construction of imidazo[1,2-a]pyrazines from aryl aldehydes, 2-aminopyrazines, and tert-butyl isocyanide. These methods improved regioselectivity and yields, facilitating the exploration of structure-activity relationships (SAR).
The discovery of imidazo[1,2-a]pyrazines as negative modulators of AMPA receptors associated with TARP γ-8 marked a milestone in neuroscience research. Optimization efforts replaced the core with pyrazolo[1,5-c]pyrimidines to enhance metabolic stability, leading to clinical candidates like JNJ-61432059. Concurrently, derivatives showed promise as Aurora kinase inhibitors (e.g., SCH 1473759) and EphB4 tyrosine kinase antagonists.
Significance of Fluorinated Aromatic Compounds in Chemical Research
Fluorinated aromatics are pivotal in medicinal chemistry due to fluorine’s unique electronic and steric properties. The fluorine atom exerts strong electron-withdrawing effects, enhancing metabolic stability by blocking oxidative pathways in cytochrome P450 enzymes. For example, para-fluorination of benzene rings reduces clearance rates by up to 108-fold compared to non-fluorinated analogs.
In benzoic acid derivatives, fluorine substitution at position 4 stabilizes the carboxylate group through inductive effects, improving binding affinity to biological targets. Computational studies reveal that fluorinated aromatics exhibit shorter C–C bond lengths (e.g., 1.385 Å in p-difluorobenzene vs. 1.391 Å in benzene) and higher resistance to addition reactions. These properties make fluorinated benzoic acids valuable intermediates in drug design, as seen in 4-fluoro-3-nitrobenzoic acid (melting point: 123–126°C).
Position of 4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic Acid in Contemporary Research
This compound integrates two pharmacophores: a fluorinated benzoic acid and an imidazo[1,2-a]pyrazine core. Its structure aligns with modern trends in targeted therapy , where hybrid molecules exploit multiple mechanisms. The imidazo[1,2-a]pyrazine moiety is associated with kinase inhibition (e.g., PI3K, Aurora kinases), while the 4-fluoro-3-aminobenzoic acid group enhances solubility and target engagement.
Recent studies highlight its potential in cancer immunotherapy . Analogous imidazo[1,2-a]pyrazines inhibit ENPP1, a negative regulator of the cGAS-STING pathway, amplifying antitumor immune responses. Additionally, iodine-catalyzed syntheses of related derivatives demonstrate potent activity against HepG2 and MCF-7 cell lines (IC~50~ = 11–13 μM).
Overview of Key Structural Features and Chemical Significance
The compound’s structure (C~16~H~10~FN~5~O~3~) features:
- Imidazo[1,2-a]pyrazine core : A bicyclic system with conjugated π-electrons, enabling π-stacking interactions with protein aromatic residues.
- 4-Fluoro-3-aminobenzoic acid : The fluorine atom at position 4 enhances lipophilicity (logP ≈ 2.1) and metabolic stability, while the carboxylate group permits salt formation for improved bioavailability.
- Carbonyl-amino linker : Facilitates hydrogen bonding with target enzymes, as observed in kinase-inhibitor complexes.
Table 1: Structural Comparison of Related Imidazo[1,2-a]pyrazine Derivatives
Properties
IUPAC Name |
4-fluoro-3-(imidazo[1,2-a]pyrazine-3-carbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O3/c15-9-2-1-8(14(21)22)5-10(9)18-13(20)11-6-17-12-7-16-3-4-19(11)12/h1-7H,(H,18,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBRVIDYSBYRIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)C2=CN=C3N2C=CN=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Steps
While a direct synthesis for this specific compound isn't available in the provided data, related compounds and synthetic strategies can inform a plausible route. The synthesis would likely involve:
- Construction of the Imidazo[1,2-a]pyrazine Ring System: This often involves condensation reactions between a pyrazine derivative and a suitable α-halocarbonyl compound. Various methods for synthesizing imidazo[1,2-a]pyrazines have been established, offering routes to both 2- and 3-aryl regioisomers.
- Functionalization at the 3-Position: Introduction of the carbonyl group at the 3-position is crucial. This might involve converting a precursor at the 3-position into the desired carbonyl functionality through oxidation or other appropriate reactions.
- Amide Bond Formation: The amino group on the benzoic acid derivative must be coupled with the carbonyl group of the imidazo[1,2-a]pyrazine. Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be employed to facilitate this amide bond formation.
- Introduction of the 4-Fluoro-3-aminobenzoic Acid Moiety: The 4-fluoro-3-aminobenzoic acid component can be introduced via a coupling reaction. For instance, a Suzuki-Miyaura coupling reaction might be used to attach a pyridinyl group at a specific position, which can then be further modified.
Synthetic Routes and Reaction Conditions
The synthesis of compounds similar to 4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid may involve palladium-catalyzed cross-coupling reactions. For example, the synthesis of 4-Fluoro-3-(pyridin-4-yl)benzoic acid involves reacting 4-fluorobenzoic acid with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions, catalyzed by palladium and using a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or toluene at elevated temperatures (around 100°C).
Example: Synthesis of (4-fluoro-3-nitrophenyl)dimethylamine
| Attribute | Value |
|---|---|
| Yield | 92% |
| Reaction Conditions | With potassium carbonate; In N,N-dimethyl-d6-formamide; at 80℃; for 10.0h |
| Operation in experim | To a solution of compound 24 (0.31 g, 2 mmol) and K2CO3 (1.38 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 ml) was added CH3I (0.35 g, 2.5 mmol), and the reaction mixture was stirred for 10 h at 80 C. After cooling down the reaction to room temperature was added DCM (50 ml) to the solution, and washed with saturated NaHCO3. The organic layer dried over by MgSO4 and concentrated in vacuo to give the product 25 (0.34 g, 92%). 1H NMR (DMSO-d6, 400 MHz): delta 7.41-7.36 (m, 1H), 7.23-7.21 (m, 1H), 7.12-7.09 (m, 1H), 2.95 (s, 6H). ESI-HRMS: m/z calcd for C8H9FN2O2 [M+H]+ 185.0682 found 185.0749. |
Protecting Group Strategies
Protecting groups may be required to manage the reactivity of different functional groups. For instance, the amino group of the benzoic acid derivative might need protection during the imidazo[1,2-a]pyrazine formation, followed by deprotection before amide coupling. Common protecting groups include Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) for amines and ester groups for carboxylic acids.
Purification and Characterization
After each significant step, purification is essential. Techniques include:
- Column chromatography
- Recrystallization
Characterization of intermediates and the final product is crucial, employing techniques such as:
- NMR spectroscopy
- Mass spectrometry
- HPLC
Considerations
- The presence of the fluorine substituent can influence the electronic properties and reactivity of the molecule, potentially affecting reaction rates and yields.
- Steric hindrance around the reaction sites might require careful selection of reagents and conditions to ensure efficient coupling and cyclization.
- The imidazo[1,2-a]pyrazine core is sensitive to strongly acidic or basic conditions, so milder reagents and conditions are generally preferred.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The fluorine atom or other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests it may play a role in developing pharmaceuticals targeting specific biological pathways. Compounds containing imidazo[1,2-a]pyrazine structures are known to exhibit various biological activities, including:
- Antimicrobial effects
- Anticancer properties
- Anti-inflammatory activity
Research indicates that derivatives of imidazo[1,2-a]pyrazines can inhibit kinases involved in critical cell signaling pathways related to cancer progression and inflammatory responses.
Biological Interaction Studies
Interaction studies could focus on the binding affinity of 4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid to various biological targets. Techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
These methods can quantitatively assess interactions, elucidating the compound's mechanism of action and optimizing its pharmacological properties.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for guiding the design of new derivatives with enhanced efficacy and reduced toxicity. The presence of fluorine in drug molecules has been shown to significantly influence their pharmacokinetic properties and biological activity .
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 4-fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid can be contextualized by comparing it to analogues with variations in:
- Heterocyclic core (imidazo[1,2-a]pyrazine vs. imidazo[1,2-a]pyridine or benzimidazole).
- Substituents (fluorine, methoxy, methyl, or ester groups).
- Bioisosteric replacements (carboxylic acid vs. ester).
Table 1: Key Structural and Functional Comparisons
* Calculated based on molecular formula C₁₄H₉FN₄O₃.
Key Findings:
Core Structure Impact :
- The imidazo[1,2-a]pyrazine core (target compound) exhibits superior TDP1 inhibition (IC50 = 4.5 µM) compared to imidazo[1,2-a]pyridine analogues (e.g., 8a, IC50 = 9.3 µM) . Pyrazine’s nitrogen atoms likely enhance hydrogen bonding with enzymatic residues.
- Benzoimidazole-based analogues (e.g., 9b in ) show drastically reduced potency (IC50 > 100 µM), underscoring the necessity of the pyrazine/pyridine core .
Substituent Effects :
- Fluorine : Fluorine at the 4-position of the benzoic acid enhances metabolic stability and enzyme binding. However, additional fluorine on the imidazo ring (e.g., 6-fluoro in ) may reduce solubility without improving activity .
- Ester vs. Acid : Methyl ester derivatives (e.g., ) are typically prodrugs, improving cell permeability but requiring hydrolysis to the active carboxylic acid form .
Synthetic Feasibility :
- Carboxylic acid derivatives (e.g., target compound) are synthesized via coupling reactions (e.g., EDC/HOBt), while esters are derived via alkylation or acylation of intermediates .
Therapeutic Potential: Imidazo[1,2-a]pyrazine derivatives show promise in oncology (TDP1 inhibition), while imidazo[1,2-a]pyridine variants are explored for antiviral applications (e.g., influenza) .
Biological Activity
4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The compound features a benzoic acid moiety linked to an imidazo[1,2-a]pyrazine structure. The presence of a fluorine atom enhances its chemical reactivity, which may contribute to its biological activity. The molecular formula is , with a molecular weight of 300.24 g/mol .
The biological activity of 4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways that are crucial for cancer progression and inflammatory responses .
- Receptor Binding : The compound may modulate receptor activity, influencing cellular responses related to inflammation and tumor growth .
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit significant anticancer activities. For instance:
- Cell Cycle Arrest : Studies have shown that certain derivatives can arrest the cell cycle at the G2/M phase, leading to apoptosis in cancer cells .
- Inhibition of Tubulin Polymerization : Some compounds in this class inhibit tubulin polymerization, which is essential for mitosis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Inhibition of Cytokine Release : It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation .
- Targeting MAPK Pathways : The inhibition of p38 MAPK signaling pathways highlights its potential in treating inflammatory diseases .
Study on ENPP1 Inhibition
A recent study identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a role in immune regulation. The compound showed significant inhibitory activity against ENPP1 with an IC50 value in the nanomolar range . This suggests potential applications in cancer immunotherapy.
Docking Studies
Molecular docking simulations have been utilized to predict the binding affinities of 4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid with various proteins involved in cancer and inflammation pathways. These studies reveal critical interactions that could inform future drug design efforts .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid and its analogues?
- Methodological Answer : One-pot multicomponent reactions (MCRs) are efficient for synthesizing imidazo[1,2-a]pyrazine derivatives. For example, benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acids can be synthesized via a three-component reaction of 2-cyanoacetate derivatives, aryl aldehydes, and Meldrum’s acid in aqueous media . Silver-catalyzed aminooxygenation is also viable for introducing functional groups like carbaldehydes to the core structure .
Q. Which biological targets are associated with this compound?
- Methodological Answer : The compound’s imidazo[1,2-a]pyrazine core is linked to inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme, with IC50 values in the micromolar range (e.g., 4.5–9.3 µM for close analogues) . It may also inhibit telomerase, as suggested by studies on structurally related imidazo[1,2-a]pyrazine derivatives .
Q. What in vitro assays are suitable for evaluating its inhibitory activity?
- Methodological Answer : Gel-based TDP1 inhibition assays are standard for assessing potency. For example, analogues are incubated with substrate DNA and recombinant TDP1, followed by electrophoresis to quantify cleavage inhibition . Telomerase inhibition can be tested via TRAP (Telomeric Repeat Amplification Protocol) assays using cell lysates .
Advanced Research Questions
Q. How do structural modifications influence its inhibitory potency and selectivity?
- Methodological Answer :
- Core modifications : Deleting the pyrazine 7-nitrogen reduces TDP1 inhibition (IC50 shifts from 4.5 µM to 9.3 µM), while replacing the imidazo[1,2-a]pyrazine with imidazo[1,2-a]pyridine abolishes activity (IC50 > 100 µM) .
- Substituent effects : The 4-carboxy group on the benzoic acid moiety is critical; its removal or replacement with esters/amides diminishes activity .
- Table : Key SAR trends from :
| Modification | IC50 (µM) | Activity Retention |
|---|---|---|
| Parent compound (7b) | 4.5 | Reference |
| Pyrazine 7-N deletion (8a) | 9.3 | Partial |
| Imidazo[1,2-a]pyridine core (9a) | >100 | Lost |
Q. How can contradictory activity data between studies be resolved?
- Methodological Answer : Discrepancies in IC50 values (e.g., between TDP1 and telomerase assays) may arise from differences in assay conditions (e.g., substrate concentration, pH) or cellular context. Validate findings using orthogonal assays (e.g., fluorescence-based TDP1 assays vs. gel-based methods) and control for off-target effects via kinase profiling panels .
Q. What computational strategies optimize its druglikeness and target binding?
- Methodological Answer :
- Docking studies : Use software like AutoDock to model interactions with TDP1’s catalytic pocket, focusing on hydrogen bonding with His493/Asn516 and hydrophobic interactions with the benzoic acid group .
- Physicochemical properties : Calculate logP, polar surface area, and hydrogen-bond donors/acceptors to assess compliance with Lipinski’s Rule of Five. For example, imidazo[1,2-a]pyrazine derivatives typically have logP < 5 and molecular weight < 500 Da .
Q. How does its efficacy compare to other imidazo[1,2-a]azine derivatives?
- Methodological Answer : Imidazo[1,2-a]pyrazines generally outperform bioisosteres like imidazo[1,2-a]pyrimidines in COX-2 inhibition (e.g., 50% inhibition at 10 µM vs. no activity) . Comparative studies should use matched molecular pairs to isolate structural effects.
Q. What strategies improve its metabolic stability and solubility?
- Methodological Answer :
- Solubility : Introduce hydrophilic groups (e.g., sulfonamides) on the benzoic acid moiety while retaining the 4-carboxy group for target binding .
- Metabolic stability : Replace labile ester groups with amides or heterocycles, as demonstrated in analogues with prolonged half-lives in microsomal assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
